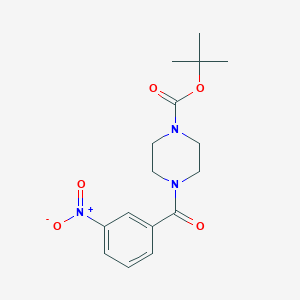
Sodium2-(4-Bromophenyl)-1-hydroxy-5-isopropoxy-5-oxopentyl sulfite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-(4-Bromophenyl)-1-hydroxy-5-isopropoxy-5-oxopentyl sulfite is an organic compound that contains a bromophenyl group, a hydroxy group, an isopropoxy group, and a sulfite group
Métodos De Preparación
The synthesis of Sodium 2-(4-Bromophenyl)-1-hydroxy-5-isopropoxy-5-oxopentyl sulfite involves several steps. One common synthetic route includes the reaction of 4-bromophenylacetic acid with sodium sulfite under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Sodium 2-(4-Bromophenyl)-1-hydroxy-5-isopropoxy-5-oxopentyl sulfite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Sodium 2-(4-Bromophenyl)-1-hydroxy-5-isopropoxy-5-oxopentyl sulfite has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Sodium 2-(4-Bromophenyl)-1-hydroxy-5-isopropoxy-5-oxopentyl sulfite involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Sodium 2-(4-Bromophenyl)-1-hydroxy-5-isopropoxy-5-oxopentyl sulfite can be compared with other similar compounds, such as:
Sodium 2-(4-Bromophenyl)-1,1-difluoroethanesulfinate: This compound has a similar bromophenyl group but differs in its other functional groups.
4-Bromophenylacetic acid: This compound shares the bromophenyl group but lacks the sulfite and other functional groups present in Sodium 2-(4-Bromophenyl)-1-hydroxy-5-isopropoxy-5-oxopentyl sulfite. The uniqueness of Sodium 2-(4-Bromophenyl)-1-hydroxy-5-isopropoxy-5-oxopentyl sulfite lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H18BrNaO6S |
|---|---|
Peso molecular |
417.25 g/mol |
Nombre IUPAC |
sodium;[2-(4-bromophenyl)-1-hydroxy-5-oxo-5-propan-2-yloxypentyl] sulfite |
InChI |
InChI=1S/C14H19BrO6S.Na/c1-9(2)20-13(16)8-7-12(14(17)21-22(18)19)10-3-5-11(15)6-4-10;/h3-6,9,12,14,17H,7-8H2,1-2H3,(H,18,19);/q;+1/p-1 |
Clave InChI |
JUZXSRSSGKVQRB-UHFFFAOYSA-M |
SMILES canónico |
CC(C)OC(=O)CCC(C1=CC=C(C=C1)Br)C(O)OS(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



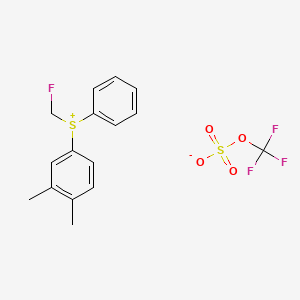
![(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11827114.png)

![2-Bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]ethanone](/img/structure/B11827124.png)

![N,N-diethylethanamine;(2S,5R,6R)-6-[[(2R)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B11827132.png)
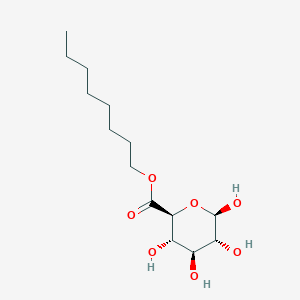

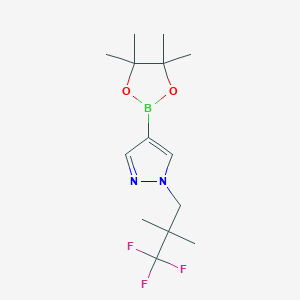
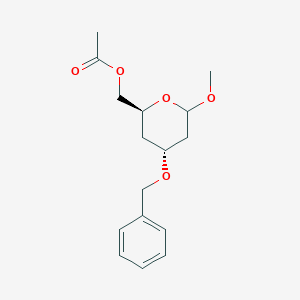
![(9R,9aR)-7-methyl-9a-(prop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-amine](/img/structure/B11827161.png)
![N-[(9R,9aR)-6-chloro-9a-(prop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B11827168.png)
